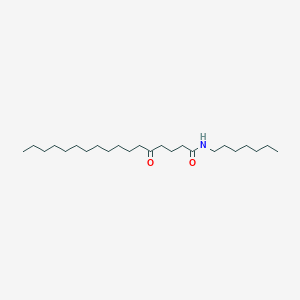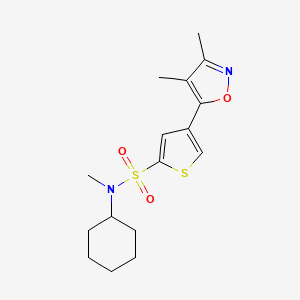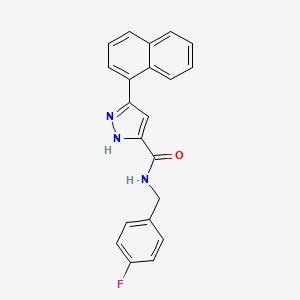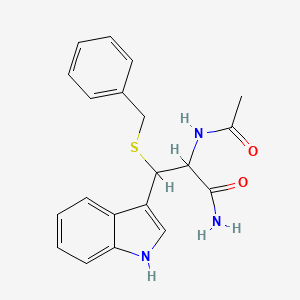
N-heptyl-5-oxoheptadecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-heptyl-5-oxoheptadecanamide is an organic compound with the molecular formula C24H47NO2 It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-heptyl-5-oxoheptadecanamide typically involves the reaction of heptadecanoic acid with heptylamine. The process can be summarized as follows:
Formation of Heptadecanoyl Chloride: Heptadecanoic acid is first converted to heptadecanoyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Amidation Reaction: The heptadecanoyl chloride is then reacted with heptylamine in the presence of a base such as triethylamine (TEA) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reactants: Large quantities of heptadecanoic acid and heptylamine are handled using automated systems.
Controlled Reaction Conditions: The reactions are carried out in industrial reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N-heptyl-5-oxoheptadecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of heptadecanoic acid or other oxidized derivatives.
Reduction: Formation of N-heptyl-5-hydroxyheptadecanamide.
Substitution: Formation of various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
N-heptyl-5-oxoheptadecanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-heptyl-5-oxoheptadecanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as inflammation, cell growth, or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-octyl-5-oxoheptadecanamide: Similar structure with an octyl group instead of a heptyl group.
N-hexyl-5-oxoheptadecanamide: Similar structure with a hexyl group instead of a heptyl group.
Uniqueness
N-heptyl-5-oxoheptadecanamide is unique due to its specific chain length and the resulting physicochemical properties. This uniqueness can influence its solubility, reactivity, and biological activity, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C24H47NO2 |
|---|---|
Poids moléculaire |
381.6 g/mol |
Nom IUPAC |
N-heptyl-5-oxoheptadecanamide |
InChI |
InChI=1S/C24H47NO2/c1-3-5-7-9-10-11-12-13-14-16-19-23(26)20-18-21-24(27)25-22-17-15-8-6-4-2/h3-22H2,1-2H3,(H,25,27) |
Clé InChI |
YOGYVEUJAVUHQX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(=O)CCCC(=O)NCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-methylpiperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12495443.png)
![5-({4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12495448.png)
![6-bromo-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N-methyl-2-phenylquinoline-4-carboxamide](/img/structure/B12495450.png)
![2-[4-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12495455.png)
![6-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-phenylquinazolin-2-amine](/img/structure/B12495463.png)

![(4E)-2-benzyl-4-[2-(4-chlorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12495484.png)

![N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide](/img/structure/B12495501.png)
![N-(2,3-dimethylphenyl)-4-methyl-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide (non-preferred name)](/img/structure/B12495509.png)
![7,12,12-trimethyl-3-prop-2-enylsulfanyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B12495512.png)

![1-(1-phenylethyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12495516.png)
![2-[(2,4-dichlorobenzyl)sulfanyl]-N-(2-methylpropyl)acetamide](/img/structure/B12495520.png)
